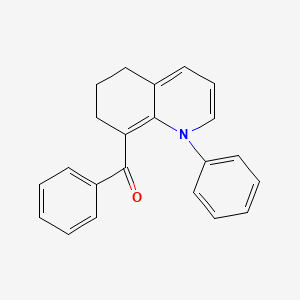
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone typically involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2). This reaction yields 2,4-substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone can be compared with other similar compounds, such as:
1-phenyl-1,2,3,4-tetrahydro-isoquinoline: Another quinoline derivative with similar biological activities.
2,4-substituted tetrahydroquinolines: These compounds share a similar core structure and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other quinoline derivatives.
Eigenschaften
CAS-Nummer |
89409-15-4 |
|---|---|
Molekularformel |
C22H19NO |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
phenyl-(1-phenyl-6,7-dihydro-5H-quinolin-8-yl)methanone |
InChI |
InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18)20-15-7-11-17-12-8-16-23(21(17)20)19-13-5-2-6-14-19/h1-6,8-10,12-14,16H,7,11,15H2 |
InChI-Schlüssel |
PVMZYCOMDREPHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CN(C2=C(C1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
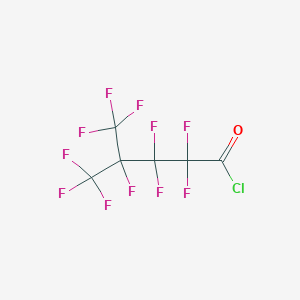
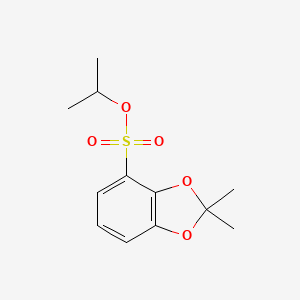

![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
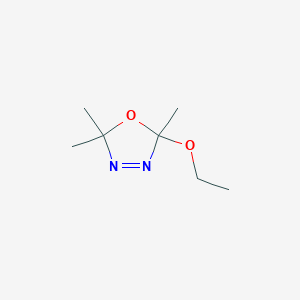
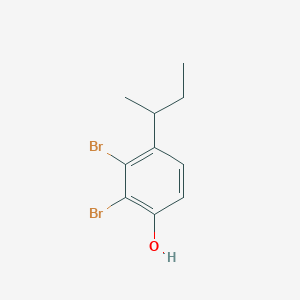
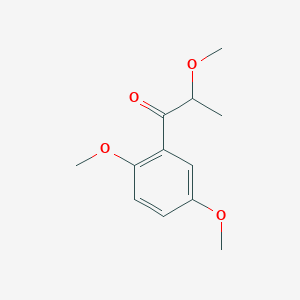
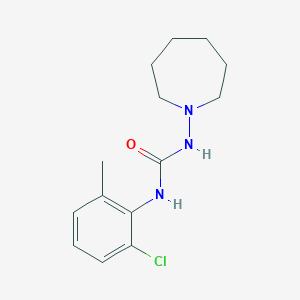
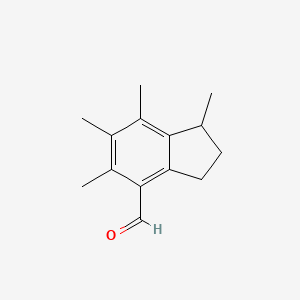
![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
